3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole
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Overview
Description
3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted with phenyl, furyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenyl, furyl, and pyridyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazoles.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: It is used in studies involving enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound is investigated for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
- 1,2,3-Triazoles
- 1,3,4-Thiadiazoles
Comparison
Compared to similar compounds, 3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole is unique due to its combination of phenyl, furyl, and pyridyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H15ClN4OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15ClN4OS/c20-17-8-2-1-5-15(17)13-26-19-23-22-18(14-6-3-9-21-11-14)24(19)12-16-7-4-10-25-16/h1-11H,12-13H2 |
InChI Key |
VOECGSZDDVHXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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